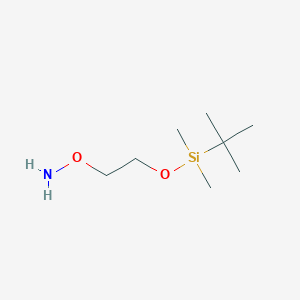
D-Mannitol-1,2-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannitol-1,2-13C2: is a stable isotope-labeled compound of D-Mannitol, a six-carbon sugar alcohol. The compound is labeled with carbon-13 isotopes at the first and second carbon positions. This labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The molecular formula of this compound is C4C2H14O6, and it has a molecular weight of 184.16 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannitol-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the mannitol molecule. This can be achieved through chemical synthesis or biotechnological methods. One common approach is the reduction of labeled glucose or fructose using a suitable reducing agent. The reaction conditions often include a catalyst and a controlled environment to ensure the selective incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into the mannitol molecule during their metabolic processes. The fermentation is followed by purification steps to isolate the labeled mannitol .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannitol-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Mannitol can be oxidized to form mannose or mannonic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Mannitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various reagents, such as acyl chlorides and alkyl halides, are used under controlled conditions.
Major Products
Oxidation: Mannose, Mannonic acid
Reduction: Sorbitol
Substitution: Derivatives with substituted hydroxyl groups
Applications De Recherche Scientifique
D-Mannitol-1,2-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic imaging and as a reference standard in pharmaceutical research.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of D-Mannitol-1,2-13C2 is primarily related to its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This property is particularly useful in reducing intracranial and intraocular pressure. The labeled carbon atoms allow for precise tracking and analysis in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Mannitol-1,6-13C2: Another isotope-labeled form of mannitol with carbon-13 isotopes at the first and sixth positions.
Sorbitol: A similar sugar alcohol that can be derived from the reduction of glucose.
Galactitol: Another six-carbon sugar alcohol with similar properties
Uniqueness
D-Mannitol-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, making it particularly useful for detailed metabolic studies and tracer experiments. Its stable isotope labeling provides high precision in tracking and analyzing biochemical pathways, which is not possible with unlabeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-(1,2-13C2)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |
Clé InChI |
FBPFZTCFMRRESA-KEORKCHZSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C@@H]([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


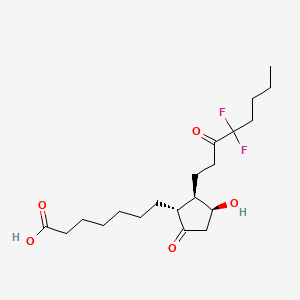

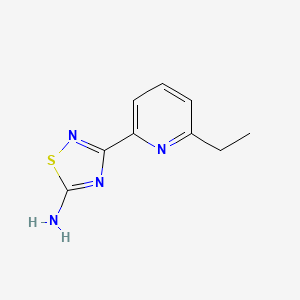
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
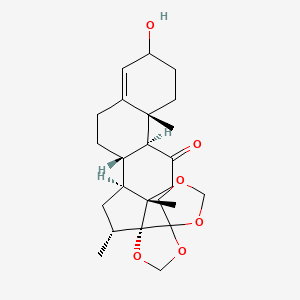
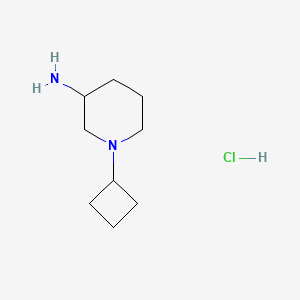
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
